molecular formula C12H13NO3 B2598158 Ethyl 3-methyl-2H-benzo[b][1,4]oxazine-2-carboxylate CAS No. 1951441-06-7

Ethyl 3-methyl-2H-benzo[b][1,4]oxazine-2-carboxylate

Cat. No. B2598158
CAS RN: 1951441-06-7
M. Wt: 219.24
InChI Key: ZMXWOKDTEWBXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoxazines are a class of heterocyclic organic compounds, containing a benzene ring fused to an oxazine ring . They are used in the production of certain types of polymers .


Synthesis Analysis

The synthesis of benzoxazines typically involves the reaction of phenols, formaldehyde, and primary amines . The specific synthesis process for “Ethyl 3-methyl-2H-benzo[b][1,4]oxazine-2-carboxylate” would depend on the specific reactants and conditions.


Molecular Structure Analysis

The molecular structure of a benzoxazine consists of a benzene ring fused to an oxazine ring. The oxazine ring contains one oxygen atom, one nitrogen atom, and four carbon atoms .


Chemical Reactions Analysis

Benzoxazines can undergo a process called ring-opening polymerization, where the oxazine ring is opened and the resulting structure is incorporated into a polymer .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzoxazine would depend on its exact molecular structure. Some general properties of benzoxazines include low water absorption and nearly zero shrinkage upon curing .

Scientific Research Applications

Heterocyclic System and Material Development

The heterocyclic system of ethyl 3-methyl-2H-benzo[b][1,4]oxazine-2-carboxylate derivatives has been utilized in the construction of heteropropellanes. These compounds have attracted significant attention for their potential in modifying drugs and developing novel materials with unusual and essential physical properties. The synthesis process involving ethyl 2-(hydroxyimino)propanoate with disulfur dichloride and o-aminophenol showcases the structural versatility and potential applications in material science (Konstantinova et al., 2020).

Synthesis and Anticancer Activity

Research has demonstrated a simple flow chemistry approach to synthesize libraries of ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates. These compounds have been screened against a panel of cancer cell lines, revealing that certain ester-linked analogues exhibit significant cytotoxicity, suggesting their potential as lead compounds for developing specific anticancer agents (Lin et al., 2016).

Novel Synthesis Methods

Innovative synthesis methods for 3,4-dihydro-2H-benzo[1,4]oxazines, which are important in biology and medication, have been developed. These methods start with 2-aminophenol, leading to the successful synthesis of various derivatives, indicating the adaptability and importance of these compounds in medicinal chemistry research (詹淑婷, 2012).

Functionalized Derivatives for Drug Development

The synthesis of functionalized pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives from ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives has been reported. These compounds have been obtained through reactions with ethyl 2,3-dibromopropanoate and demonstrate the potential for developing novel pharmacological agents (Arrault et al., 2002).

Mechanism of Action

The mechanism of action of a benzoxazine would depend on its specific use. For example, in the case of corrosion inhibition, a benzoxazine might act by forming a protective layer on the surface of a metal .

Safety and Hazards

The safety and hazards associated with a specific benzoxazine would depend on its exact molecular structure. In general, care should be taken to avoid exposure to the skin or eyes, and the compound should be handled in a well-ventilated area .

Future Directions

The future directions for research on benzoxazines could include the development of new synthesis methods, the study of new applications, and the improvement of their physical and chemical properties .

properties

IUPAC Name

ethyl 3-methyl-2H-1,4-benzoxazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-15-12(14)11-8(2)13-9-6-4-5-7-10(9)16-11/h4-7,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXWOKDTEWBXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=NC2=CC=CC=C2O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.